2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline is an organosilicon compound featuring a tert-butyldimethylsilyl (TBS) protecting group attached via a methylene bridge to the aromatic amine at the ortho position. The TBS group is widely used in organic synthesis to protect hydroxyl or amine functionalities due to its stability under basic and mildly acidic conditions . This compound serves as a key intermediate in drug design, particularly in the synthesis of protease inhibitors, antiviral agents, and photolabile protecting groups for calcium-sensitive photocages . Its structural versatility allows for further functionalization at the aniline nitrogen or the silyl-protected oxygen.
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9H,10,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBGPSUAJCWTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456667 | |
| Record name | Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68847-33-6 | |
| Record name | Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline typically involves the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group acts as a protecting group for the amine, preventing unwanted reactions during subsequent synthetic steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The TBDMS-protected aniline undergoes selective oxidation at the aromatic ring or methylene bridge under controlled conditions:
Oxidation typically preserves the TBDMS group, allowing subsequent deprotection steps. The nitro derivative serves as a precursor for further functionalization via reduction or coupling reactions .
Reduction Reactions
The compound participates in both catalytic and chemical reductions:
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C
-
Product : 2-(hydroxymethyl)aniline
Chemical Reduction
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | Partial reduction of oxidized derivatives | Requires acidic workup |
| LiAlH₄ | THF, reflux | Complete reduction to primary amine | Over-reduction observed in aromatic systems |
Substitution Reactions
The TBDMS group facilitates regioselective substitutions:
Nucleophilic Aromatic Substitution
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Reagent : KNO₂, H₂SO₄
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Conditions : 0°C → RT, 12h
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Product : 2-(((TBDMS)oxy)methyl)-4-nitroaniline
Protecting Group Manipulation
| Reagent | Conditions | Effect |
|---|---|---|
| TBAF | THF, RT, 1h | Cleaves TBDMS → yields 2-(hydroxymethyl)aniline |
| HCl (1M) | MeOH/H₂O, 40°C, 4h | Partial deprotection (30% conversion) |
Condensation Reactions
The compound participates in acid-catalyzed condensations:
Example Reaction with Cyclohexanedione
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Substrate : 2-Acetyl-5-phenylcyclohexane-1,3-dione
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Conditions : Toluene, 110°C, 12h
-
Product : Spirocyclic derivative
Cross-Coupling Reactions
Pd-mediated couplings enable structural diversification:
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 55-78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated products | 62% |
Thermal Stability Analysis
TGA data (N₂ atmosphere) reveals:
-
Decomposition Onset : 218°C
-
Mass Loss Steps :
Comparative Reactivity
The TBDMS group shows superior stability versus other silyl protectors:
| Protecting Group | Relative Deprotection Rate (TBAF/THF) |
|---|---|
| TBDMS | 1.0 (reference) |
| TIPS | 0.3 |
| TES | 5.2 |
This stability makes it ideal for sequential deprotection strategies in complex molecule synthesis .
The strategic use of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline enables precise control over aromatic amine reactivity, particularly in pharmaceutical intermediates and natural product synthesis. Its compatibility with diverse reaction conditions and straightforward deprotection protocols underscore its utility in modern organic chemistry .
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline is a chemical compound with the molecular formula C13H23NOSi. It is an aniline derivative featuring a tert-butyldimethylsilyloxy group. This compound sees use in organic synthesis as an amine protecting group because it is stable and can be removed easily under mild conditions.
Scientific Research Applications
This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.
Chemistry this compound serves as a protecting group for amines in organic synthesis, preventing unwanted side reactions during multi-step processes and allowing selective reactions at other functional groups. The tert-butyldimethylsilyl group can be removed easily to restore the free amine. For example, it can be reacted with 2-acetyl-5-phenylcyclohexane-1,3-dione, and then treated with TBAF to yield compound 14 .
Biology It is employed in synthesizing biologically active molecules. The tert-butyldimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological applications.
Medicine this compound is utilized in developing pharmaceuticals and drug intermediates. It can inhibit Bruton's Tyrosine Kinase (Btk), which is a critical regulator in B-cell signaling pathways. This inhibition is useful for treating autoimmune diseases and B-cell malignancies because it affects the proliferation and survival of B cells.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline primarily involves the protection of the amine group. The tert-butyldimethylsilyl group stabilizes the amine, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthetic processes, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyl group can be easily removed under mild conditions, restoring the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
The positional isomers of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline—3-(((tert-Butyldimethylsilyl)oxy)methyl)aniline and 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline —differ in the substitution pattern of the TBS-protected hydroxymethyl group on the aromatic ring.
The 4-isomer is notably utilized in the synthesis of compound 20, a potent norovirus inhibitor, where the para-substitution facilitates optimal binding to viral proteases . In contrast, the 2-isomer is preferred in photocage design due to steric constraints that modulate light-triggered release kinetics .
Brominated Derivatives
Bromine substitution introduces electronic and steric modifications, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Examples include:
These derivatives exhibit higher molecular weights (e.g., 316.31 g/mol for the 4-bromo analog ) compared to the parent compound (~279.48 g/mol), altering solubility and reactivity.
Bis-Silylated Analogs
2,6-Bis(((tert-butyldimethylsilyl)oxy)methyl)aniline features two TBS groups at the 2- and 6-positions, significantly increasing steric bulk and hydrophobicity:
The bis-silylated analog is tailored for high-throughput click chemistry applications, where dual protection enhances stability during multi-step syntheses .
Ethyl-Linked Variants
4-(2-((TBS)oxy)ethyl)aniline replaces the methylene bridge with an ethyl group, altering flexibility and electronic properties:
This variant was critical in synthesizing 2-heptyl-4-quinolone, a biomarker for Pseudomonas aeruginosa infections, where the ethyl spacer improved hapten-protein conjugation efficiency .
Key Research Findings
Antiviral Activity: The 4-isomer is integral to norovirus inhibitors, with IC₅₀ values in the nanomolar range due to optimal para-substitution .
Photocage Design : The 2-isomer’s steric profile enables controlled release of calcium ions under UV light, critical for neurobiological studies .
Brominated Derivatives : Serve as stable intermediates for Suzuki couplings, with yields >80% in palladium-catalyzed reactions .
Biological Activity
2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline, a compound characterized by its unique silyl ether functionality, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉NOSi, with a molecular weight of approximately 239.37 g/mol. The presence of the tert-butyldimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases.
Key Mechanisms:
- Inhibition of Bruton's Tyrosine Kinase (Btk): This compound has been shown to inhibit Btk, a critical regulator in B-cell signaling pathways. Inhibition of Btk is significant for the treatment of autoimmune diseases and B-cell malignancies, as it affects the proliferation and survival of B cells .
- Modulation of Enzyme Activities: The hydroxyl and amino groups within the structure can form hydrogen bonds, influencing various biochemical pathways and potentially altering gene expression and cellular signaling processes .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antivascular Activity: Studies have evaluated its effects on vascular endothelial cells, demonstrating potential in inhibiting angiogenesis .
- Antitumor Effects: In vitro studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
- Anti-inflammatory Properties: Its role in modulating pro-inflammatory cytokines indicates potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have explored the pharmacological applications of this compound:
- Study on Cancer Cell Lines: A study investigated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity and apoptosis induction through Btk inhibition .
- Autoimmune Disease Models: In animal models of autoimmune diseases, treatment with this compound resulted in reduced disease severity and modulation of immune responses, highlighting its therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) protecting group to a hydroxylmethylaniline precursor. Key factors include:
- Protection Strategy : Use silylation reagents like TBDMS chloride in the presence of imidazole or other bases to ensure efficient protection of the hydroxyl group .
- Solvent Selection : Anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) minimize hydrolysis of the silyl ether .
- Microwave Optimization : For derivatives requiring subsequent functionalization, microwave-assisted reactions under solvent-free conditions can reduce reaction times by 50–70% while maintaining yields >85% .
- Purity Analysis : Employ HPLC or GC-MS to monitor byproducts (e.g., desilylation intermediates) and NMR to confirm regioselectivity .
Basic: How does the TBDMS group affect the stability and reactivity of the aniline moiety in this compound?
Answer:
The TBDMS group:
- Steric Protection : Shields the hydroxymethyl group from nucleophilic attack, enhancing stability in basic or nucleophilic environments .
- Acid Sensitivity : The silyl ether is labile under acidic conditions (e.g., TFA/water), enabling selective deprotection without disrupting the aniline ring .
- Spectroscopic Impact : The bulky TBDMS group may shift NMR signals (e.g., upfield shifts for adjacent protons) and reduce solubility in polar solvents, necessitating deuterated chloroform for characterization .
Advanced: How can contradictory data on environmental degradation rates of this compound be resolved across different matrices?
Answer:
To address discrepancies:
- Matrix-Specific Studies : Compare degradation kinetics in aqueous, soil, and frozen systems, as freezing can alter photochemical pathways (e.g., bathochromic shifts in UV-Vis spectra) .
- Gene Engineering : Use mutated promoters (e.g., Q gene variants) to enhance aniline dioxygenase activity, as demonstrated for related derivatives achieving >90% degradation in contaminated water .
- Advanced Oxidation Processes (AOPs) : Evaluate hydroxyl radical generation via Fenton’s reagent or UV/H₂O₂ systems, which degrade aromatic amines 2–3× faster than biological methods .
Advanced: How should hydrolytic degradation pathways be assessed under varying pH and temperature conditions?
Answer:
- pH-Dependent Hydrolysis : Conduct kinetic studies at pH 2–12, monitoring cleavage of the silyl ether or hydroxymethyl-aniline bond via LC-MS. DFT calculations predict transition states for hydrolysis, aiding in mechanism elucidation .
- Temperature Gradients : Use Arrhenius plots to determine activation energies; elevated temperatures (e.g., 40–60°C) accelerate hydrolysis, but may introduce side reactions (e.g., oxidation of the aniline group) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- UV-Vis Spectroscopy : Detect absorption maxima shifts (e.g., 10–15 nm bathochromic shifts in frozen matrices) to study aggregation or solvation effects .
- ¹H/¹³C NMR : Identify TBDMS protons (δ 0.1–0.3 ppm) and hydroxymethyl carbons (δ 60–70 ppm). DEPT-135 confirms CH₂ groups adjacent to the silyl ether .
- FT-IR : Analyze N-H stretches (~3400 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹) to confirm silyl ether formation .
Advanced: What methodologies are recommended for studying photooxidation in aqueous vs. frozen environments?
Answer:
- Freezing-Induced Activation : Prepare ice samples via shock freezing or vapor deposition to mimic environmental conditions. Diffuse reflectance spectroscopy reveals enhanced photooxidation in ice due to concentrated solute effects .
- Radical Trapping : Use spin traps (e.g., TEMPO) with EPR to identify reactive oxygen species (ROS) generated during UV irradiation. Compare liquid vs. frozen systems to quantify ROS yields .
Basic: What safety precautions are critical when handling this compound, given its structural similarity to toxic aniline derivatives?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure. Aniline derivatives are suspected carcinogens and methemoglobinemia inducers .
- Waste Disposal : Neutralize with oxidizing agents (e.g., KMnO₄ in acidic conditions) to degrade aromatic amines before disposal .
Advanced: How can computational methods (e.g., DFT) predict degradation products and mechanisms?
Answer:
- DFT Simulations : Calculate bond dissociation energies (BDEs) for the silyl ether and C-N bonds to prioritize degradation pathways. Compare with LC-MS data to validate intermediates .
- Solvent Modeling : Use COSMO-RS to predict solvation effects on hydrolysis rates, aligning with experimental kinetic data .
Basic: What biological interactions of similar aniline derivatives inform toxicity assessments?
Answer:
- Methemoglobinemia Risk : Monitor hemoglobin oxidation in vitro (e.g., erythrocyte assays) due to aromatic amine metabolites .
- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (e.g., CYP2E1) using hepatic microsomes, as nitroaniline derivatives are known inhibitors .
Advanced: How can catalytic systems for degradation be optimized based on existing aniline studies?
Answer:
- Enzyme Engineering : Clone and express mutant aniline dioxygenases (e.g., YBL2 variants) in Pseudomonas spp. to enhance substrate specificity for bulky silyl ether derivatives .
- Hybrid AOP-Biological Systems : Pre-treat wastewater with ozonation to break the TBDMS group, followed by bioremediation for complete mineralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
